Isopropanol, [2-14C]

ADME mass balance regulatory toxicology radiolabel stability

Isopropanol, [2-14C] (CAS 104810-30-2; IUPAC: (2-14C)propan-2-ol; synonym: 2-Propanol-2-14C) is a carbon-14 radiolabeled secondary alcohol in which the central C-2 carbon bears the 14C isotope. With a molecular formula of C3H8O and molecular weight of 62.09 g·mol⁻¹, it is supplied as a neat liquid or sterile aqueous solution at a radioactive concentration of 1 mCi·mL⁻¹ and a specific activity typically in the range of 50–60 mCi·mmol⁻¹ (1.85–2.22 GBq·mmol⁻¹).

Molecular Formula C3H8O
Molecular Weight 62.09 g/mol
CAS No. 104810-30-2
Cat. No. B033646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropanol, [2-14C]
CAS104810-30-2
Molecular FormulaC3H8O
Molecular Weight62.09 g/mol
Structural Identifiers
SMILESCC(C)O
InChIInChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2
InChIKeyKFZMGEQAYNKOFK-YZRHJBSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropanol [2-14C] CAS 104810-30-2: Radiolabeled Secondary Alcohol for Quantitative ADME and Metabolic Tracing


Isopropanol, [2-14C] (CAS 104810-30-2; IUPAC: (2-14C)propan-2-ol; synonym: 2-Propanol-2-14C) is a carbon-14 radiolabeled secondary alcohol in which the central C-2 carbon bears the 14C isotope. With a molecular formula of C3H8O and molecular weight of 62.09 g·mol⁻¹, it is supplied as a neat liquid or sterile aqueous solution at a radioactive concentration of 1 mCi·mL⁻¹ and a specific activity typically in the range of 50–60 mCi·mmol⁻¹ (1.85–2.22 GBq·mmol⁻¹) [1] . The compound is manufactured to ≥97% radiochemical purity with a dated HPLC radiochromatogram provided for each batch, and is intended exclusively for research-use-only applications including pharmacokinetic ADME studies, metabolic pathway elucidation, and environmental fate tracing [2].

Why Unlabeled Isopropanol, Tritiated IPA, or Stable-Isotope Analogs Cannot Replace Isopropanol [2-14C] in Regulated ADME Workflows


Substituting Isopropanol, [2-14C] with unlabeled IPA, [3H]isopropanol, or [2-13C]isopropanol introduces critical deficits in regulatory acceptability, analytical sensitivity, and metabolic pathway resolution. Unlabeled isopropanol cannot provide the sub-nanogram detection limits required for mass balance studies under OECD 417 guidelines, where total recovery of administered dose must be quantitatively accounted for in expired air, urine, feces, and tissues [1]. Tritiated isopropanol ([3H]IPA) offers higher specific activity (~28.8 Ci·mmol⁻¹) but suffers from documented hydrogen-tritium exchange liability: the C–H bond at the C-2 position is enzymatically labile during alcohol dehydrogenase-mediated oxidation to acetone, leading to loss of the 3H label as tritiated water and invalidating mass balance calculations [2] [3]. Stable-isotope [2-13C]isopropanol requires costly IRMS instrumentation, imposes high laboratory workload for natural abundance correction, and cannot match the picogram-level sensitivity of liquid scintillation counting (LSC) with 14C [4]. Furthermore, the precise C-2 labeling position of [2-14C]isopropanol maps directly onto the carbon that undergoes oxidation to acetone—the primary metabolic route—enabling unambiguous tracking of the parent-to-metabolite conversion that is impossible with methyl-group-labeled analogs or uniformly labeled material [5].

Quantitative Differentiation Evidence: Isopropanol [2-14C] vs. Closest Radiolabeled and Unlabeled Comparators


Radionuclide Half-Life: 14C (5,730 yr) vs. 3H (12.3 yr) for Multi-Month Regulatory Studies Without Decay Correction

Isopropanol, [2-14C] incorporates carbon-14 with a half-life of 5,730 years, compared to tritium (3H) at 12.3 years, a ~466-fold longer half-life [1]. This eliminates the need for decay correction during extended studies lasting several months—a mandatory requirement under OECD 417 and OECD 501 for pesticide and pharmaceutical registration where 14C is explicitly designated as the regulatory isotope of choice [2]. Tritium-labeled isopropanol ([3H]IPA) loses approximately 5.5% of its specific activity per year due to radioactive decay, compromising quantitative accuracy in chronic toxicity or environmental fate studies exceeding 30 days [3].

ADME mass balance regulatory toxicology radiolabel stability

C-2 Position-Specific Labeling Enables Direct Tracing of Alcohol Dehydrogenase-Mediated Oxidation to Acetone

The 14C radiolabel in Isopropanol, [2-14C] is positioned on the secondary (C-2) carbon—the exact atom that bears the hydroxyl group and undergoes oxidation to acetone via hepatic alcohol dehydrogenase (ADH; EC 1.1.1.1) [1]. Upon iv administration of [14C]IPA in F-344 rats, 50–55% of the administered dose is eliminated as 14CO2, with the balance recovered as expired volatiles (acetone, unmetabolized IPA) and urinary metabolites, achieving 83% total recovery [2]. In contrast, a hypothetical [1-14C]isopropanol (methyl-group labeled) would track only one of the two chemically equivalent methyl carbons; during metabolism, the C-1 methyl group may follow divergent fates through the methylglyoxal pathway or one-carbon pool dilution, leading to lower and less interpretable 14CO2 recovery [3]. The C-2 position maps directly onto the core metabolic transformation: isopropanol → acetone, enabling validated quantification where [14C]acetone production averaged 111% of the [14C]isopropanol infusion rate in metabolic cycle studies [4].

metabolic pathway tracing alcohol dehydrogenase isopropanol-to-acetone conversion

Beta Emission Energy: 14C (156 keV Max) vs. 3H (18.6 keV Max) for Broader Detection Compatibility and Reduced Quenching Interference

Carbon-14 emits beta particles with a maximum energy of 156 keV (mean 56 keV), compared to tritium at 18.6 keV maximum (mean 5.7 keV)—an 8.4-fold higher maximum energy and ~10-fold higher mean energy [1]. This fundamental physical difference translates into measurable analytical advantages: 14C beta particles penetrate approximately 20 cm in air and 250 μm in water, versus ~6 mm in both media for 3H, dramatically reducing self-absorption and color quenching artifacts during liquid scintillation counting (LSC) of complex biological matrices (urine, plasma, tissue homogenates) [1]. In practice, 14C counting efficiency routinely exceeds 90% in standard LSC cocktails, while 3H counting efficiency in quenched biological samples frequently falls below 40–50%, requiring external standard quench correction curves that introduce additional quantification uncertainty [2]. This is especially relevant for Isopropanol, [2-14C] used in dermal absorption studies where the permeated fraction is quantified by LSC of receptor fluid and tissue digests [3].

liquid scintillation counting radiolabel detection quantitative bioanalysis

Radiochemical Purity: ≥97% by HPLC with Dated Radiochromatogram vs. Chemical Purity Alone in Unlabeled IPA

Isopropanol, [2-14C] from established radiochemical suppliers (Moravek, Amerigo Scientific) is delivered with a minimum radiochemical purity of ≥97% as verified by HPLC with radiochemical flow detection, accompanied by a dated radiochromatogram for each batch [1]. This represents a fundamentally different quality specification from unlabeled HPLC-grade isopropanol (typically ≥99.9% chemical purity), because radiochemical purity quantifies the fraction of total radioactivity attributable to the target compound rather than to radiolytic degradation products such as [2-14C]acetone, [14C]methane, or [14C]pinacol that form during storage via self-radiolysis [2]. For [3H]isopropanol, radiochemical purity is also specified at ≥97% (Moravek MT 1948), but the self-radiolysis rate of tritiated compounds is approximately 10³–10⁴-fold higher than for 14C-labeled compounds due to the ~460-fold higher specific activity, requiring more frequent re-purification and shorter shelf-life [3]. The HPLC radiochromatogram provided with [2-14C]IPA specifically resolves the parent [14C]IPA peak from [14C]acetone (the primary metabolite and radiolytic degradation product), enabling the end-user to verify suitability before initiating costly in vivo studies.

radiochemical purity quality control HPLC radiochromatogram

In Vivo ADME Mass Balance: 83% Total Recovery with 50–55% 14CO2 Elimination Following IV [14C]IPA in Rats

Quantitative whole-body mass balance following intravenous administration of [14C]IPA (300 mg/kg) in male and female F-344 rats demonstrated that 50–55% of the administered radioactivity was eliminated as 14CO2 in expired air, with lesser amounts recovered as expired volatile organics (unmetabolized IPA and acetone) and urinary metabolites, yielding a total recovery of 83% for both sexes [1]. A complementary disposition study by Slauter et al. (1994) in rats and mice confirmed that 81–89% of the administered [14C]IPA dose was exhaled (as acetone, CO2, and unmetabolized IPA), with 3–8% excreted in urine and small amounts in feces and carcass [2]. These mass balance figures validate that the C-2 14C label is quantitatively recoverable across the major elimination routes, meeting the ≥80% total recovery benchmark generally expected for acceptable regulatory ADME studies. By comparison, tritiated IPA mass balance studies are confounded by the variable loss of 3H as tritiated water (HTO) that partitions into total body water and is incompletely captured in standard excretion collections, typically yielding lower and more variable recoveries [3].

mass balance recovery pharmacokinetics expired 14CO2

Dermal Absorption Rate: 0.77–0.85 mg/cm²/hr with Permeability Coefficients of 1.35–1.50 × 10⁻³ cm/hr Quantified by [14C]IPA

Using [14C]IPA (70% aqueous solution, radiochemical purity >99%) applied under occluded conditions to shaved F-344 rat skin for 4 hours, Boatman et al. (1998) quantified dermal absorption rates by two independent methods: 0.78 ± 0.03 and 0.85 ± 0.04 mg/cm²/hr for males; 0.77 ± 0.13 and 0.78 ± 0.16 mg/cm²/hr for females [1]. The corresponding permeability coefficients (Kp) were calculated as 1.37–1.50 × 10⁻³ cm/hr (males) and 1.35–1.37 × 10⁻³ cm/hr (females), classifying IPA as rapidly absorbed dermally [1]. Following the 4-hour dermal exposure, 84–86% of the applied [14C]IPA dose was recovered from the application site (unabsorbed fraction), confirming quantitative accountability [1]. These data were generated specifically with [2-14C]isopropanol obtained from Sigma as a solution in isotonic saline, and the use of 14C detection enabled precise quantification of the low absorbed fraction (~14–16% of applied dose) against the high background of unabsorbed material on the skin surface—a dynamic range that would be analytically inaccessible with unlabeled IPA quantification by GC/MS or GC/FID alone [1].

dermal absorption percutaneous penetration occupational exposure assessment

High-Value Application Scenarios for Isopropanol [2-14C] Derived from Quantitative Differentiation Evidence


GLP-Compliant Regulatory ADME Mass Balance Studies for Pharmaceutical or Agrochemical Registration

Isopropanol, [2-14C] is the only form of radiolabeled IPA that satisfies the OECD 417 and OECD 501 requirement for a long-half-life radiolabel in the core (non-exchangeable) position of the test substance [1]. The validated 83% total mass balance recovery (50–55% as 14CO2, remainder as volatiles and urinary metabolites) provides the quantitative accountability demanded by regulatory reviewers, while the ≥97% radiochemical purity with dated HPLC radiochromatogram supports GLP audit-trail requirements [2] . Use cases include human mass balance studies requiring microtracer 14C-IPA doses, livestock metabolism studies for agrochemicals where IPA is a formulation solvent, and environmental fate studies under OECD 314 (simulation biodegradation in surface water) [1].

Physiologically Based Pharmacokinetic (PBPK) Model Development and Cross-Species Extrapolation for IPA Risk Assessment

The C-2 position-specific 14C label enables direct experimental measurement of the IPA → acetone metabolic flux that forms the core of validated PBPK models for isopropanol [3]. The quantitative concordance between [14C]acetone production and the [14C]IPA infusion rate (111% recovery) validates that the C-2 label faithfully reports on alcohol dehydrogenase kinetics without isotopic discrimination [4]. This evidence supports the use of [2-14C]IPA in generating the tissue:blood partition coefficients, Vmax and Km parameters for ADH-mediated oxidation, and route-specific absorption rates (dermal, inhalation, oral) required to parameterize PBPK models for IPA reference dose (RfD) and reference concentration (RfC) derivation under the US EPA IRIS program [3] [2].

Quantitative Dermal Absorption and Occupational Exposure Assessment for IPA-Containing Products

The [14C]IPA-derived dermal permeability coefficients (Kp = 1.35–1.50 × 10⁻³ cm/hr in the rat model) represent the only experimentally validated quantitative dataset for IPA percutaneous absorption with complete mass balance closure (84–86% dose recovery from skin site) [2]. These parameters are directly applicable to occupational risk assessments under TSCA Section 4 Test Rules and REACH dermal exposure scenarios for IPA-containing industrial solvents, cleaning agents, and hand sanitizers [5]. The LSC-based quantification methodology established with [2-14C]IPA provides a template for generating dermal absorption data on IPA-containing formulated products using the radiotracer technique, where the 14C label enables detection of the absorbed fraction at 0.1–1% of the applied dose against the high background of unabsorbed material [2].

Fischer-Tropsch Synthesis Mechanism Studies and Catalytic Process Optimization Using 14C Tracer Methodology

In heterogeneous catalysis research, i-propanol (2-14C) has been employed as an oxygen-carrying tracer to elucidate the role of oxygenated intermediates in the Fischer-Tropsch synthesis mechanism [6]. When [2-14C]isopropanol is added to synthesis gas, a major fraction is converted to [2-14C]acetone, and the main hydrocarbon product is [14C]propane with equal molar radioactivity in propene, establishing that adsorbed oxygenated species are precursors to hydrocarbon formation via hydrogenolytic C–O bond cleavage [6]. The C-2 14C position is essential for this application because the label remains on the central carbon through the interconversion of isopropanol ↔ acetone, enabling unambiguous determination of relative molar activities in the C3 hydrocarbon product fraction by radio-gas chromatography [6].

Quote Request

Request a Quote for Isopropanol, [2-14C]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.